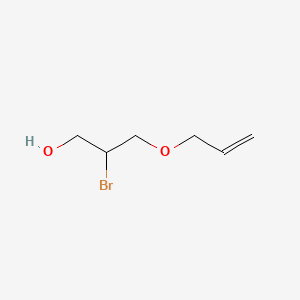

3-(Allyloxy)-2-bromopropan-1-ol

Description

Contextualization within Bromoalcohol Chemistry

Bromoalcohols, also known as halohydrins, are a class of organic compounds characterized by the presence of both a bromine atom and a hydroxyl group on adjacent carbon atoms. youtube.com These functional groups impart a unique reactivity to the molecule. The electronegative bromine atom can act as a leaving group in nucleophilic substitution reactions, while the hydroxyl group can be involved in oxidations, esterifications, or act as a nucleophile itself. commonorganicchemistry.com

The reactivity of bromoalcohols can sometimes be influenced by their physical properties, such as their tendency to form aggregates like reverse micelles, which can modulate their chemical behavior. organic-chemistry.org The synthesis of bromoalcohols and their derivatives is a fundamental transformation in organic chemistry, with various methods developed for their preparation, including the bromination of alcohols and the halofluorination of alkenes. organic-chemistry.orgnsf.gov

Significance in Contemporary Organic Synthesis and Chemical Transformations

The utility of 3-(Allyloxy)-2-bromopropan-1-ol in modern organic synthesis stems from its trifunctional nature. The allyl group, with its carbon-carbon double bond, can participate in a variety of reactions, including polymerization and thiol-ene reactions. sigmaaldrich.com This functionality is particularly valuable in polymer chemistry and materials science for creating polymers with specific thermal or reactive properties. ontosight.ai

The bromoalcohol moiety allows for a range of chemical transformations. The bromine atom can be displaced by various nucleophiles to introduce new functional groups. youtube.com The hydroxyl group can be oxidized or used as a handle for further functionalization. This combination of reactive sites makes this compound a useful intermediate in the synthesis of more complex molecules, including those with potential applications in pharmaceuticals and agrochemicals. ontosight.aichemicalbook.com For instance, related allyloxy alcohols are precursors for creating hyper-branched solid polymer electrolytes for applications like Li-ion batteries. sigmaaldrich.com

Historical Development of Related Propanol (B110389) Derivatives

The study of propanol and its derivatives has a rich history. 1-Propanol was first identified in 1853 by Gustave Chancel through the fractional distillation of fusel oil. wikipedia.org Its synthesis was later achieved independently by Eduard Linnemann and Carl Schorlemmer in 1868. wikipedia.org The development of synthetic methods for propanol derivatives has been ongoing, with catalytic hydrogenation of propionaldehyde (B47417) being a key industrial process. wikipedia.org

The exploration of functionalized propanols has led to a wide array of derivatives with diverse applications. researchgate.net For example, 2-propanol serves as a foundational molecule for numerous derivatives used in various industries. ontosight.ai The synthesis of allyloxy alcohols, a class to which this compound belongs, has been optimized to achieve high selectivity and yield, highlighting their importance as valuable chemical intermediates. mdpi.com The historical progression from simple propanols to complex, multifunctional derivatives like this compound showcases the evolution of synthetic organic chemistry and the continuous search for novel molecules with specific functionalities.

Structure

2D Structure

3D Structure

Properties

CAS No. |

63264-72-2 |

|---|---|

Molecular Formula |

C6H11BrO2 |

Molecular Weight |

195.05 g/mol |

IUPAC Name |

2-bromo-3-prop-2-enoxypropan-1-ol |

InChI |

InChI=1S/C6H11BrO2/c1-2-3-9-5-6(7)4-8/h2,6,8H,1,3-5H2 |

InChI Key |

LOESVTJXRAAZKI-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOCC(CO)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Allyloxy 2 Bromopropan 1 Ol

Established Synthetic Routes to 3-(Allyloxy)-2-bromopropan-1-ol

The traditional synthesis of this compound is built upon fundamental organic reactions, focusing on the careful assembly of its constituent functional groups: an allyl ether, a secondary bromide, and a primary alcohol.

The choice of starting material is pivotal for the efficient synthesis of this compound. The structure suggests two primary retrosynthetic disconnections: the formation of the allyl ether bond and the introduction of the bromine atom. Common precursors are typically derived from readily available three-carbon building blocks like glycerol (B35011) or allyl alcohol. google.comnih.gov

One highly viable precursor is 3-allyloxy-1,2-propanediol (B54475), which can be synthesized by the acid-catalyzed hydrolysis of allyl glycidyl (B131873) ether. prepchem.com This diol provides the complete carbon skeleton and the allyl ether moiety, requiring only the selective bromination of the secondary hydroxyl group. Another potential starting point is glycerol, a versatile and bio-sourced chemical that can be converted to various derivatives. nih.gov A synthetic route starting from glycerol would necessitate a selective allylation of one of its primary hydroxyl groups, followed by transformation of the remaining hydroxyl groups to introduce the bromine at the C2 position.

Table 1: Potential Precursors for this compound Synthesis

| Precursor | Rationale | Key Transformation Needed |

|---|---|---|

| Allyl Glycidyl Ether | Readily available; hydrolysis yields 3-allyloxy-1,2-propanediol. prepchem.com | Selective bromination of the secondary alcohol. |

| Glycerol | Bio-renewable; a versatile C3 building block. nih.gov | Selective allylation and subsequent regioselective bromination. |

The introduction of the allyloxy group is a critical step in forming the target compound's ether linkage. This is typically achieved through allylation, a reaction where an allyl group is attached to a substrate, most commonly an alcohol. The Williamson ether synthesis is a classic and widely used method for this purpose. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an allyl halide, such as allyl bromide. mdpi.comresearchgate.net

For instance, in related syntheses, phenol (B47542) derivatives are alkylated with allyl bromide in the presence of a base like potassium carbonate in a suitable solvent such as acetone. mdpi.comresearchgate.net This method is broadly applicable to propanol (B110389) derivatives. The synthesis of 1-O-alkyl glycerol ethers, a related class of compounds, also relies on such alkylation strategies. rsc.org Catalytic allylation using allyl alcohol in the presence of catalysts like solid KOH has also been reported for certain substrates. google.com

Achieving the regioselective bromination of a propanol derivative to place the bromine atom specifically at the C2 position is arguably the most challenging step in the synthesis of this compound. When starting from a precursor like 3-allyloxy-1,2-propanediol, the goal is to selectively substitute the secondary hydroxyl group while leaving the primary hydroxyl group untouched.

Alternatively, a halohydrin formation reaction starting from an alkene is a common method for synthesizing molecules with adjacent halogen and hydroxyl groups. wikipedia.org This reaction involves treating an alkene with a halogen source, like molecular bromine (Br₂) or N-bromosuccinimide (NBS), in the presence of water. libretexts.orgwikipedia.org The reaction is an electrophilic addition that proceeds with anti-addition stereochemistry. wikipedia.org However, the regioselectivity follows the Markovnikov pathway, where the nucleophile (water) adds to the more substituted carbon of the double bond. libretexts.orglibretexts.org This presents a significant challenge, as the reaction with an allyl ether would typically yield the 1-bromo-2-hydroxy isomer, rather than the desired 2-bromo-1-hydroxy product. Overcoming this inherent regioselectivity requires specialized reagents or reaction conditions.

Efficient one-pot methods for the regioselective bromination of allylic alcohol derivatives have been developed, although these often involve subsequent elimination or coupling reactions. researchgate.net

Table 2: Common Reagents for Bromination and Halohydrin Formation

| Reagent | Application | Characteristics |

|---|---|---|

| Br₂ / H₂O | Halohydrin formation from alkenes. wikipedia.org | Standard reagent, but regioselectivity can be an issue for certain substrates. libretexts.org |

| N-Bromosuccinimide (NBS) | Halohydrin formation, allylic bromination. wikipedia.orgsltchemicals.com | Milder source of electrophilic bromine, produces fewer side-products than Br₂. wikipedia.org Often used for selective bromination. sltchemicals.com |

| Hexamethylenetetramine–bromine (HMTAB) | Bromination of aromatic compounds. researchgate.net | Efficient reagent, selectivity can be temperature-dependent. researchgate.net |

| KBr / ZnAl–BrO₃⁻–LDHs | Regioselective monobromination of phenols. mdpi.com | Uses inexpensive reagents under mild conditions with high regioselectivity. mdpi.com |

Catalytic Approaches in the Synthesis of this compound

Catalysis offers powerful tools to enhance the efficiency, selectivity, and sustainability of synthetic routes. Both metal complexes and small organic molecules have been employed as catalysts in transformations relevant to the synthesis of this compound.

Metal catalysts are instrumental in a variety of organic transformations, including cross-coupling, allylation, and halogenation reactions.

Palladium: Palladium catalysts, often in the form of Pd(OAc)₂, are widely used for allylic substitution and cross-coupling reactions. organic-chemistry.org They can facilitate the coupling of allylic acetates or alcohols with boronic acids to form allyl arene derivatives, demonstrating their utility in C-C and C-O bond formation. organic-chemistry.orgresearchgate.net

Titanium: Titanium-based catalysts have been developed for highly regio- and stereoselective halo-functionalizations of alkenes. For example, a titanium-mediated haloazidation of allylic alcohols provides a method to introduce both a halogen and an azide (B81097) group with high control. nih.gov

Rhodium: Rhodium complexes have been shown to catalyze C-H allylation reactions, providing a direct way to form C-C bonds between arenes and allyl groups. researchgate.net

Copper: Copper catalysts are employed in various reactions, including azide-alkyne cycloadditions on substrates containing alkyl bromide functionalities and in the selective oxybromination of certain ethers. nih.govresearchgate.net

Table 3: Examples of Metal Catalysts in Related Synthetic Transformations

| Metal Catalyst | Reaction Type | Application Example | Reference |

|---|---|---|---|

| Palladium (e.g., Pd(OAc)₂) | Allylic Cross-Coupling | Coupling of allylic acetates with boronic acids. | organic-chemistry.org |

| Titanium (e.g., TiN₃(Oi-Pr)₃) | Enantioselective Haloazidation | Regio- and stereoselective bromoazidation of allylic alcohols. | nih.gov |

| Rhodium | C-H Allylation | Directing-group free C-H allylation of arenes. | researchgate.net |

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, presents a complementary approach to metal catalysis. A particularly relevant strategy for synthesizing precursors to the target molecule involves enzymatic catalysis.

The stereoselective synthesis of both (R)- and (S)-enantiomers of 3-allyloxy-propane-1,2-diol, a key precursor, has been accomplished using a multi-step enzymatic approach. researchgate.net This pathway highlights the power of biocatalysts in achieving high selectivity. The key steps include:

Regioselective Acylation: Lipases are used to selectively acylate one of the hydroxyl groups of the starting racemic diol.

Chemical Oxidation: A chemical oxidant, pyridinium (B92312) chlorochromate (PCC), is used to convert the remaining alcohol to a ketone, forming 1-benzoyloxy-3-allyloxy-2-propanone. researchgate.net

Asymmetric Bioreduction: The prochiral ketone intermediate is then reduced asymmetrically using a biocatalyst to generate a chiral alcohol.

Enzymatic Alcoholysis: A final deprotection step, also catalyzed by a lipase, yields the enantiomerically pure (R)- or (S)-3-allyloxy-propane-1,2-diol. researchgate.net

This chemoenzymatic route demonstrates how organocatalysts (in the form of enzymes) can be integrated into a synthetic sequence to produce chiral building blocks essential for the synthesis of specific stereoisomers of the final target compound.

Optimization of Synthetic Pathways for this compound

The efficient synthesis of this compound is contingent on the careful optimization of reaction conditions. Plausible synthetic routes often originate from precursors like allyl glycidyl ether, where the epoxide ring is opened by a bromine source, or from 3-bromo-1,2-propanediol (B131886) via Williamson ether synthesis with an allyl halide. chemicalbook.com Optimization of these pathways involves managing factors such as catalyst selection, solvent systems, temperature, and reactant stoichiometry to maximize selectivity and yield.

Yield Enhancement Strategies for this compound Production

Maximizing the production yield of this compound is a primary objective in its synthesis. Strategies are often adapted from the synthesis of structurally similar allyloxy alcohols. Key areas for optimization include the choice of catalyst, solvent, and reaction conditions to favor the desired product and minimize side reactions.

One effective strategy for enhancing the yield of related O-allylation reactions is the use of phase-transfer catalysis (PTC). mdpi.com In the synthesis of analogous compounds like 4-allyloxybutan-1-ol, PTC has been shown to improve yields significantly by facilitating the transfer of reactants between immiscible phases. mdpi.com For the synthesis of this compound from 3-bromo-1,2-propanediol and allyl bromide, a PTC system could enhance the deprotonation of the diol by a base in an aqueous phase and its subsequent reaction with the allyl halide in an organic phase.

Further yield improvements can be achieved by moving to non-catalytic, solvent-free conditions. Research on the mono-O-allylation of diols has demonstrated that using a solid base like sodium hydroxide (B78521) with an excess of the diol can lead to excellent yields (up to 99%) and high selectivity, while minimizing by-products. mdpi.com This approach, which avoids organic solvents, not only boosts yield but also aligns with green chemistry principles.

The table below, based on findings for analogous allylation reactions, illustrates how different parameters can be manipulated to enhance yield. mdpi.complos.org

Table 1: Optimization Parameters for Yield Enhancement in Allyloxy Alcohol Synthesis

| Parameter | Condition A | Condition B | Effect on Yield | Reference |

|---|---|---|---|---|

| Catalyst | None (Stoichiometric Base) | Phase-Transfer Catalyst (e.g., Bu₄N⁺HSO₄⁻) | PTC can increase reaction rates and yields by improving reactant interaction. | mdpi.com |

| Solvent | Toluene | Solvent-Free | Solvent-free conditions can lead to higher product concentration and excellent yields (99%). | mdpi.com |

| Base | K₂CO₃ | NaOH | Stronger bases like NaOH can improve deprotonation and reaction completion. | mdpi.complos.org |

| Temperature | Room Temperature | 50 °C | Moderate heating can increase reaction rates, but excessive heat may promote side reactions. | mdpi.com |

| Reactant Ratio | Equimolar Diol:Allyl Halide | Excess Diol | Using an excess of the diol substrate can favor mono-allylation and improve selectivity. | mdpi.com |

Stereochemical Control and Asymmetric Synthesis of this compound

The structure of this compound contains a chiral center at the C2 position, meaning it can exist as two distinct enantiomers, (R)- and (S)-3-(allyloxy)-2-bromopropan-1-ol. The development of stereoselective synthetic methods is crucial for applications where a single enantiomer is required. Asymmetric synthesis aims to produce a specific stereoisomer preferentially. youtube.com

A powerful approach for achieving stereochemical control is through biocatalysis, utilizing enzymes to catalyze key reaction steps with high stereoselectivity. researchgate.net While direct enzymatic synthesis of the target bromo-compound is not widely documented, a pathway can be extrapolated from the synthesis of the chiral precursors, (R)- and (S)-3-allyloxy-propane-1,2-diol. researchgate.net

The synthesis of these chiral diols has been accomplished from the racemic diol using a series of enzyme-catalyzed reactions. researchgate.net This process involves steps like regioselective acylation and asymmetric bioreduction of a prochiral ketone intermediate. researchgate.net Once the enantiomerically pure (R)- or (S)-3-allyloxy-propane-1,2-diol is obtained, a subsequent stereospecific bromination step, for example, using a reagent that proceeds via an SN2 mechanism, could yield the desired enantiomer of this compound.

Table 2: Enzymatic Reactions for the Synthesis of Chiral 3-Allyloxy-propane-1,2-diol Precursors

| Step | Reactant | Biocatalyst/Reagent | Product | Purpose | Reference |

|---|---|---|---|---|---|

| 1. Regioselective Acylation | (RS)-3-allyloxy-propane-1,2-diol | Lipase (e.g., from Pseudomonas sp.) | (R)-1-benzoyloxy-3-allyloxypropan-2-ol | Kinetic resolution to separate enantiomers. | researchgate.net |

| 2. Oxidation | (R)-1-benzoyloxy-3-allyloxypropan-2-ol | Pyridinium Chlorochromate (PCC) | 1-benzoyloxy-3-allyloxypropan-2-one | Formation of a prochiral ketone. | researchgate.net |

| 3. Asymmetric Reduction | 1-benzoyloxy-3-allyloxypropan-2-one | Yeast/Dehydrogenase | (S)-1-benzoyloxy-3-allyloxypropan-2-ol | Stereoselective reduction to form the S-enantiomer. | researchgate.net |

| 4. Alcoholysis | Enantiopure benzoyloxy intermediates | Lipase | (R)- or (S)-3-allyloxy-propane-1,2-diol | Removal of the benzoyl protecting group. | researchgate.net |

This enzymatic strategy highlights a viable route to chiral precursors, which are essential for the asymmetric synthesis of the target molecule.

Principles of Green Chemistry in this compound Synthesis

Green chemistry seeks to design chemical processes that reduce or eliminate the use and generation of hazardous substances. edu.krdresearchgate.net The application of its twelve principles can lead to more sustainable and environmentally benign methods for producing this compound.

Waste Prevention: The ideal synthesis would have a high atom economy, incorporating the maximum amount of starting materials into the final product. greenchemistry-toolkit.org Solvent-free synthesis, as described for related compounds, is a prime example of waste prevention, leading to a lower E-Factor (kg of waste per kg of product). mdpi.comgcande.org

Catalysis: Shifting from stoichiometric reagents to catalytic alternatives is a core principle of green chemistry. edu.krd In the synthesis of this compound, using catalytic amounts of a phase-transfer catalyst is preferable to using stoichiometric amounts of a reagent that will be consumed and generate waste. mdpi.com

Use of Renewable Feedstocks: Synthesizing the target molecule from renewable resources is a key goal. Glycerol, a co-product of biodiesel production, is an abundant and inexpensive feedstock. rsc.org Developing synthetic routes that start from glycerol or its derivatives, such as glycidol (B123203), would be a significant step towards a greener process. rsc.org

Safer Solvents and Reagents: The choice of reagents and solvents has a major impact on the environmental footprint of a synthesis. For the bromination step, traditional methods might use liquid bromine, which is highly corrosive and hazardous. researchgate.net Greener approaches could involve using alternative brominating agents like N-bromosuccinimide or hydrobromic acid generated in situ, and replacing hazardous solvents like chlorinated hydrocarbons with safer alternatives like water or ethanol. researchgate.netmdpi.com

Exploration of Novel Approaches to this compound and its Analogues

Research into novel synthetic methods for this compound and its analogues is focused on improving efficiency, selectivity, and sustainability. One of the most promising novel approaches is the development of non-catalytic, solvent-free O-allylation reactions. mdpi.com This method, successfully applied to the synthesis of 4-allyloxybutan-1-ol, achieved a 99% yield with high selectivity by simply reacting the diol with allyl chloride and solid sodium hydroxide. mdpi.com Adapting this one-pot, environmentally friendly method for this compound could offer significant advantages over traditional routes.

Another area of exploration is the use of versatile building blocks like glycidol. Methodologies for the synthesis of 3-alkoxypropan-1,2-diols from glycidol and various alcohols have been optimized using simple, inexpensive alkaline metal hydroxides as catalysts. rsc.org A similar strategy could be envisioned where glycidol is first reacted with allyl alcohol to form allyl glycidyl ether, which is then subjected to a regioselective bromohydrination to yield the target molecule. Computational studies, such as DFT calculations, can complement experimental work to understand reaction mechanisms and improve selectivity in such ring-opening reactions. rsc.org

The synthesis of related bromo-alcohols, such as 3-bromo-1,2-propanediol, has also been achieved through methods like the asymmetric dihydroxylation of allyl bromide. chemicalbook.com Exploring the direct, stereoselective functionalization of allyl ethers presents another frontier for novel synthetic design.

Reactivity and Mechanistic Investigations of 3 Allyloxy 2 Bromopropan 1 Ol

Reactivity Profiles of the Bromo and Allyloxy Functional Groups in 3-(Allyloxy)-2-bromopropan-1-ol

The bromine atom and the allyloxy group are the primary sites of reactivity in this compound, participating in a variety of nucleophilic substitution, electrophilic addition, and radical reactions.

The carbon atom bonded to the bromine in this compound is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the bromide ion, a good leaving group. ksu.edu.sachemguide.co.uk These reactions typically proceed via an S(_N)2 mechanism, especially with strong nucleophiles. chemguide.co.uk The reaction rate and pathway (S(_N)1 vs. S(_N)2) can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

Common nucleophiles that can react at this center include:

Hydroxide (B78521) ions (OH⁻): This reaction, typically carried out by heating under reflux with aqueous sodium or potassium hydroxide, results in the formation of 3-(allyloxy)-1,2-propanediol. chemguide.co.ukprepchem.comsigmaaldrich.com

Alkoxide ions (RO⁻): Williamson ether synthesis can be employed by reacting this compound with an alkoxide to form a new ether linkage. youtube.com

Amines (RNH₂, R₂NH, R₃N): Reaction with ammonia (B1221849) or primary/secondary amines can lead to the formation of the corresponding amino alcohol derivatives. lumenlearning.com

The table below summarizes representative nucleophilic substitution reactions of this compound.

| Nucleophile | Reagent Example | Product |

| Hydroxide | Sodium Hydroxide (NaOH) | 3-(Allyloxy)-1,2-propanediol |

| Alkoxide | Sodium Ethoxide (NaOEt) | 3-(Allyloxy)-2-ethoxypropan-1-ol |

| Amine | Ammonia (NH₃) | 3-(Allyloxy)-2-aminopropan-1-ol |

The allyl group's carbon-carbon double bond is a region of high electron density, making it susceptible to attack by electrophiles. It can also participate in radical reactions.

Electrophilic Addition:

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond would yield a dihalogenated derivative.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would proceed according to Markovnikov's rule, with the hydrogen atom adding to the carbon with more hydrogen atoms.

Oxymercuration-Demercuration: This two-step process can be used to hydrate (B1144303) the double bond, leading to the formation of a diol. youtube.com

Radical Reactions:

The allyl group can undergo radical polymerization or other radical addition reactions. The stability of the resulting allyl radical plays a key role in these transformations. nih.gov

The primary hydroxyl group in this compound can undergo various transformations, including oxidation, esterification, and etherification.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid depending on the oxidizing agent and reaction conditions. libretexts.orgyoutube.comyoutube.com Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) will typically yield the aldehyde. libretexts.orgsaskoer.caresearchgate.net Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol to a carboxylic acid. libretexts.orglibretexts.org

Esterification: Reaction with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) in the presence of an acid catalyst will form an ester.

Etherification: The hydroxyl group can be converted into an ether by reaction with an alkyl halide in the presence of a base (Williamson ether synthesis). youtube.com

The following table outlines the products of these transformations.

| Reaction Type | Reagent Example | Product |

| Mild Oxidation | Pyridinium Chlorochromate (PCC) | 3-(Allyloxy)-2-bromopropanal |

| Strong Oxidation | Potassium Permanganate (KMnO₄) | 3-(Allyloxy)-2-bromopropanoic acid |

| Esterification | Acetic Anhydride | 3-(Allyloxy)-2-bromopropyl acetate |

| Etherification | Methyl Iodide, Sodium Hydride | 3-(Allyloxy)-2-bromo-1-methoxypropane |

Mechanistic Elucidation of Reactions Involving this compound

The primary reactive pathway for this compound under basic conditions is an intramolecular cyclization to form allyl glycidyl (B131873) ether. This transformation is a classic example of an intramolecular Williamson ether synthesis. The mechanism proceeds through a well-defined sequence of steps, initiated by the deprotonation of the hydroxyl group.

The conversion of this compound to allyl glycidyl ether involves discrete, though often transient, intermediates. The principal intermediate is the corresponding alkoxide, formed upon treatment with a base.

Alkoxide Intermediate: In the presence of a base, such as sodium hydroxide, the hydroxyl group of this compound is deprotonated to form an alkoxide ion. This is a rapid and reversible acid-base reaction. The formation of this nucleophilic intermediate is the critical first step for the subsequent intramolecular reaction.

Transition State: The cyclization proceeds via an SN2 (bimolecular nucleophilic substitution) transition state. The negatively charged oxygen of the alkoxide acts as the nucleophile, attacking the adjacent carbon atom that bears the bromine atom (the electrophilic center). This intramolecular attack results in the displacement of the bromide ion as the leaving group. For this to occur efficiently, the molecule must adopt a specific conformation where the nucleophilic oxygen and the leaving group (bromide) are in an anti-periplanar arrangement. This geometric constraint is a key feature of SN2 reactions.

Epoxide Product (Allyl Glycidyl Ether): The successful completion of the SN2 reaction results in the formation of a three-membered cyclic ether, an epoxide. In this specific case, the product is allyl glycidyl ether. Epoxides themselves can be considered as intermediates in further reactions if a nucleophile is present that can open the strained ring.

In the context of related reactions, such as the formation of halohydrins from allyl alcohol and a halogen source, a cyclic halonium ion is a key intermediate. youtube.commasterorganicchemistry.com For instance, the reaction of an alkene with a halogen in the presence of water proceeds through a bromonium or chloronium ion, which is then attacked by water in an anti-fashion. masterorganicchemistry.com While not an intermediate in the direct reaction of this compound itself, the stability and reactivity of such cyclic ions are crucial in understanding the synthesis and potential side reactions of the starting material.

| Species | Structure | Role in Mechanism | Key Characteristics |

|---|---|---|---|

| Starting Material | This compound | Reactant | Contains both a nucleophilic precursor (hydroxyl) and an electrophilic center (C-Br). |

| Alkoxide | 3-(Allyloxy)-2-bromopropan-1-olate | Nucleophilic Intermediate | Generated by deprotonation with a base; initiates the intramolecular attack. |

| Transition State | [Structure depicting partial bond formation between O and C, and partial bond breaking between C and Br] | Transition State | Anti-periplanar arrangement of the nucleophile and leaving group; high energy state. |

| Product | Allyl glycidyl ether | Final Product | A stable epoxide formed via intramolecular cyclization. |

The rate and feasibility of the intramolecular cyclization of this compound are governed by both kinetic and thermodynamic factors.

Kinetic Considerations: The kinetics of the reaction are primarily dictated by the rate of the intramolecular SN2 cyclization. Several factors influence this rate:

Base Strength: A stronger base will lead to a higher concentration of the alkoxide intermediate at any given time, thus increasing the reaction rate. However, very strong, bulky bases might favor elimination reactions as a competing pathway, although in this case, the formation of a strained cyclopropene (B1174273) ring is highly unfavorable.

Solvent: The choice of solvent can impact the reaction rate. A polar aprotic solvent can solvate the cation of the base without strongly solvating the alkoxide, thus enhancing its nucleophilicity.

Temperature: As with most chemical reactions, an increase in temperature will increase the reaction rate by providing the molecules with sufficient energy to overcome the activation energy barrier of the transition state.

Intramolecular Nature: Intramolecular reactions, such as this cyclization, are often kinetically favored over their intermolecular counterparts due to the high effective concentration of the reacting groups. The proximity of the nucleophile and the electrophile within the same molecule reduces the entropic barrier to reaction. youtube.com

| Parameter | Estimated Value | Significance |

|---|---|---|

| ΔH° (Enthalpy of Reaction) | -20 to -30 kcal/mol | Exothermic, indicating a thermodynamically favorable process. |

| ΔS° (Entropy of Reaction) | Slightly positive | Formation of two product molecules from two reactant molecules. The cyclization part is entropically disfavored, but the overall reaction can be favorable. |

| Ea (Activation Energy) | 15 to 25 kcal/mol | Represents the kinetic barrier for the intramolecular SN2 reaction. |

| Relative Rate (Intramolecular vs. Intermolecular) | > 10³ | Highlights the kinetic advantage of the intramolecular pathway. |

Note: The values in Table 2 are estimations based on typical values for similar halohydrin cyclization reactions and are not based on direct experimental data for this compound.

Chemoselectivity and Regioselectivity in Transformations of this compound

The presence of two distinct functional groups—the bromohydrin and the allyl ether—raises questions of chemoselectivity and regioselectivity.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another. In the case of this compound, the primary competition is between reactions at the bromohydrin moiety and reactions at the allyl group's double bond.

Under Basic Conditions: As discussed, basic conditions strongly favor the intramolecular cyclization of the bromohydrin. The allyl group is generally stable under these conditions. organic-chemistry.org

Under Electrophilic Addition Conditions: If the molecule were subjected to electrophilic addition (e.g., addition of HBr or Br₂), the electron-rich double bond of the allyl group would be the more likely site of reaction compared to the C-Br or C-OH bonds.

Under Oxidation Conditions: Strong oxidizing agents could potentially react with both the alcohol and the double bond. The choice of oxidant would be crucial to achieve selectivity. For example, a mild oxidant like pyridinium chlorochromate (PCC) would selectively oxidize the primary alcohol to an aldehyde, while a peroxy acid would epoxidize the double bond.

Regioselectivity: Regioselectivity concerns the preference for one direction of bond making or breaking over all other possible directions.

In Cyclization: The regioselectivity of the intramolecular cyclization is predetermined by the structure of the molecule. The alkoxide at position 1 will exclusively attack the bromine-bearing carbon at position 2 to form the three-membered epoxide ring. Attack at the allylic carbon is not feasible.

In Ring Opening of the Product: The product of the cyclization, allyl glycidyl ether, is an epoxide. Subsequent reactions involving the ring-opening of this epoxide would exhibit regioselectivity. Under basic or nucleophilic conditions, the nucleophile will attack the less substituted carbon of the epoxide (the terminal CH₂ group). Under acidic conditions, the nucleophile will preferentially attack the more substituted carbon, which can better stabilize a partial positive charge in the transition state. youtube.com

The presence of the allyloxy group can also exert electronic effects that may influence the reactivity of the bromohydrin. The ether oxygen is weakly electron-withdrawing through induction, which could slightly increase the electrophilicity of the carbon attached to the bromine. However, this effect is generally considered to be minor compared to the primary reactivity of the functional groups.

Theoretical and Computational Investigations of 3 Allyloxy 2 Bromopropan 1 Ol

Quantum Chemical Studies of 3-(Allyloxy)-2-bromopropan-1-ol

Quantum chemical studies employ the principles of quantum mechanics to compute the properties of molecules. These methods are fundamental to modern chemical research, providing a bridge between the electronic structure of a molecule and its macroscopic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. Rather than calculating the complex wave function of a many-electron system, DFT determines the electron density, from which all ground-state properties of the molecule can be derived. By incorporating electron correlation, DFT enables a more precise characterization of molecular properties, rendering it well-suited for predicting vibrational frequencies and intensities of organic compounds. researchgate.net

For this compound, DFT calculations can be used to determine a variety of key electronic and structural parameters. These include:

Optimized Molecular Geometry: Finding the lowest energy arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). The MEP map, for instance, would reveal electron-rich regions (like the oxygen and bromine atoms) and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack.

Thermodynamic Properties: Predicting properties such as enthalpy of formation, entropy, and Gibbs free energy.

Table 1: Illustrative DFT-Calculated Properties for this compound Note: The following data is illustrative to demonstrate the output of DFT calculations and is not based on published experimental results.

| Property | Predicted Value | Significance for this compound |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital; relates to the molecule's ability to donate electrons. The allyl double bond and oxygen lone pairs would be major contributors. |

| LUMO Energy | +1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital; relates to the molecule's ability to accept electrons. The C-Br antibonding orbital would be a key contributor. |

| HOMO-LUMO Gap | 7.7 eV | The energy difference between the HOMO and LUMO, which correlates with the chemical reactivity and stability of the molecule. A larger gap implies higher stability. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule, arising from the electronegative Br and O atoms. This influences solubility and intermolecular interactions. |

| Mulliken Atomic Charges | C1: -0.25, C2(Br): +0.15, Br: -0.10, O(ether): -0.40, O(hydroxyl): -0.55 | Provides an estimate of the partial charge on each atom, highlighting the polarization of bonds like C-Br, C-O, and O-H. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using any experimental data. These methods are often more computationally intensive than DFT but can provide highly accurate results, serving as a benchmark for other techniques. nih.gov

Key ab initio methods include:

Hartree-Fock (HF) Theory: A foundational method that approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point but neglects electron correlation, which can be a significant limitation.

Post-Hartree-Fock Methods: These methods build upon the HF result to include electron correlation. Examples include Møller-Plesset perturbation theory (MP2, MP3, etc.) and Coupled Cluster (CC) theory. Coupled Cluster methods, such as CCSD(T), are often considered the "gold standard" for accuracy in computational chemistry for small to medium-sized molecules.

For this compound, ab initio calculations would be employed to obtain highly accurate electronic energies, study excited states, and validate the findings from DFT calculations. nih.gov For instance, a detailed study of the C-Br bond dissociation would benefit from the high accuracy of coupled cluster methods.

Conformational Analysis and Energy Landscapes of this compound

This compound is a flexible molecule with several rotatable single bonds (C-C, C-O). This allows it to exist in numerous different three-dimensional arrangements, or conformations. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the energy barriers for converting between them.

The relative energies of different conformers are governed by a combination of factors:

Torsional Strain: Strain arising from the rotation around single bonds.

Steric Hindrance: Repulsive interactions when non-bonded atoms or groups are forced into close proximity.

Intramolecular Interactions: Attractive forces like hydrogen bonding (e.g., between the hydroxyl group and the ether oxygen) or dipole-dipole interactions.

Computational methods can systematically rotate the dihedral angles of the molecule and calculate the energy at each step, generating a potential energy surface. This landscape reveals the most stable conformers and the transition states that connect them. For this compound, key rotations would be around the C1-C2, C2-C3, and C3-O bonds. The analysis would likely show that conformers minimizing the steric repulsion between the bulky bromine atom and the allyloxy group are energetically favored.

Prediction of Spectroscopic Properties through Computational Methods

Computational spectroscopy is a powerful tool for interpreting and predicting experimental spectra. researchgate.net By calculating the properties that govern the interaction of molecules with electromagnetic radiation, these methods can generate theoretical spectra that can be compared with experimental data.

For this compound, this would include:

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the O-H stretch, C=C stretch of the allyl group, C-Br stretch, and C-O stretches. This allows for the assignment of peaks in an experimental IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can calculate NMR chemical shifts (δ) and spin-spin coupling constants (J). By calculating the magnetic shielding of each nucleus (¹H and ¹³C), one can predict the chemical shift relative to a standard. This is invaluable for structure elucidation and for understanding how the electronic environment of each nucleus is affected by the molecule's conformation.

Table 2: Illustrative Predicted Vibrational Frequencies for this compound Note: This table shows a hypothetical correlation between vibrational modes and their predicted frequencies. Actual values require specific DFT calculations.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |

| O-H Stretch | Hydroxyl | ~3400 | Strong, Broad |

| C-H Stretch (sp²) | Allyl C=C-H | ~3080 | Medium |

| C-H Stretch (sp³) | Propyl Backbone | ~2950 | Strong |

| C=C Stretch | Allyl | ~1645 | Medium |

| C-O Stretch | Ether & Alcohol | ~1100 | Strong |

| C-Br Stretch | Bromoalkane | ~650 | Medium-Strong |

Modeling of Reaction Pathways and Transition States for this compound Transformations

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed map of the energy changes involved. This is achieved by locating the transition state (TS)—the highest energy point along the reaction coordinate—which acts as the bottleneck for the reaction.

For a molecule like this compound, several transformations could be modeled:

Nucleophilic Substitution: Modeling the reaction where a nucleophile replaces the bromine atom (an Sₙ2 reaction) or the hydroxyl group. Calculations would determine the activation energy barrier for this process, which is directly related to the reaction rate.

Elimination Reactions: Modeling the removal of HBr to form a double bond (an E2 reaction). The calculations could predict the regioselectivity and stereoselectivity of such a reaction.

Intramolecular Cyclization: Modeling the potential for the hydroxyl group to attack the allyl group or displace the bromine atom, leading to a cyclic ether. The energy profile would reveal whether such a pathway is thermodynamically and kinetically feasible.

By comparing the activation energies for different potential pathways, computational models can predict which reaction is most likely to occur under a given set of conditions.

Steric and Electronic Effects Influencing this compound Reactivity

The reactivity of this compound is governed by a balance of steric and electronic effects arising from its functional groups. nih.gov

Electronic Effects:

Inductive Effects: The electronegative oxygen and bromine atoms pull electron density away from the carbon backbone (a -I effect). This makes the carbon atom attached to the bromine (C2) electrophilic and susceptible to nucleophilic attack. The hydroxyl and ether oxygens also contribute to this effect.

Hyperconjugation: Interactions between filled bonding orbitals and adjacent empty antibonding orbitals can influence stability and reactivity.

Steric Effects:

Steric Hindrance: The bromine atom is relatively large, and the allyloxy group is bulky. These groups can physically block the approach of reagents to certain parts of the molecule. numberanalytics.com For example, in an Sₙ2 reaction at C2, the size of the incoming nucleophile and the conformation of the allyloxy group will significantly impact the reaction rate. Steric hindrance around a reactive site can decrease reaction rates. nih.gov The interplay between the ortho-substituents and other parts of a molecule can significantly influence stereoselectivity by creating a more hindered environment. mdpi.com

Derivatization and Functionalization Strategies for 3 Allyloxy 2 Bromopropan 1 Ol

Esterification and Etherification of the Hydroxyl Group

The primary hydroxyl group in 3-(Allyloxy)-2-bromopropan-1-ol is a prime site for modification through esterification and etherification. These reactions are fundamental for introducing a wide range of functional groups or for protecting the alcohol during subsequent transformations at other sites of the molecule.

Esterification: The hydroxyl group can be readily converted into an ester by reacting with carboxylic acids, acid chlorides, or acid anhydrides. This reaction is typically catalyzed by an acid or a base. For example, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield 3-(allyloxy)-2-bromopropyl acetate. Enzymatic methods can also be employed for highly selective acylations. While direct esterification of this specific molecule is not widely documented in dedicated studies, the principles are based on standard alcohol chemistry. The reverse reaction, saponification or enzymatic deacylation, can be used to regenerate the hydroxyl group researchgate.net.

Etherification: The formation of an ether linkage is another common strategy. This is often used to install a protecting group, such as a benzyl (B1604629) (Bn) or a silyl (B83357) ether (e.g., TBDMS). The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide (e.g., benzyl bromide), is a standard method wikipedia.org. These protecting groups can be chosen based on their stability to various reaction conditions and their selective removal later in a synthetic sequence.

Table 1: Representative Reactions of the Hydroxyl Group

| Reaction Type | Reagent | Catalyst/Conditions | Product Structure |

|---|---|---|---|

| Esterification | Acetyl Chloride (CH₃COCl) | Pyridine, 0°C to rt | |

| Etherification (Benzylation) | Benzyl Bromide (BnBr) | Sodium Hydride (NaH), THF | |

| Etherification (Silylation) | TBDMS-Cl | Imidazole, DMF |

Modifications and Substitutions at the Bromine Center

The secondary bromine atom is a good leaving group, making the C2 position susceptible to nucleophilic substitution reactions (SN2). This allows for the introduction of a variety of nitrogen, oxygen, and sulfur-containing functional groups.

A prominent transformation is the intramolecular reaction with the adjacent hydroxyl group under basic conditions. Deprotonation of the primary alcohol generates an alkoxide, which can then displace the bromide via an intramolecular SN2 reaction to form a three-membered epoxide ring. This process, a type of Williamson ether synthesis, converts this compound into allyl glycidyl (B131873) ether google.com. This cyclization is a key step in the synthesis of various epoxy resins and polymers.

Furthermore, the bromine can be displaced by a range of external nucleophiles. A common example is the reaction with sodium azide (B81097) (NaN₃) to introduce an azido (B1232118) group, forming 1-azido-3-(allyloxy)propan-2-ol scispace.comnih.gov. The azide can then be used in "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or be reduced to form a primary amine, yielding 1-amino-3-(allyloxy)propan-2-ol nih.gov.

Table 2: Nucleophilic Substitution Reactions at the Bromine Center

| Nucleophile | Reagent | Solvent | Product Structure |

|---|---|---|---|

| Intramolecular Alkoxide | Sodium Hydroxide (B78521) (NaOH) | Water/Epichlorohydrin | |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | DMF or DMSO | |

| Amine (R-NH₂) | Ammonia (B1221849) or Primary Amine | Alcohol | |

| Thiolate (RS⁻) | Sodium Thiolate (NaSR) | Alcohol/THF |

Transformations of the Allyl Moiety (e.g., Epoxidation, Dihydroxylation, Metathesis)

The allyl group's carbon-carbon double bond provides a third site for a rich variety of functionalization reactions, primarily through addition chemistry.

Epoxidation: The double bond can be selectively oxidized to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This would yield 2-bromo-3-((oxiran-2-yl)methoxy)propan-1-ol, adding a second epoxide ring to the molecular scaffold if the first one was formed via intramolecular substitution.

Dihydroxylation: The alkene can be converted to a vicinal diol through dihydroxylation. This can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. Alternatively, hydrolysis of the corresponding epoxide under acidic or basic conditions also yields a diol prepchem.com. This transformation converts the allyl group into a 2,3-dihydroxypropyl ether moiety.

Halogenation: The double bond readily reacts with halogens such as bromine (Br₂). The addition of bromine across the double bond would yield a vicinal dibromide, resulting in the formation of 2-bromo-3-(2,3-dibromopropoxy)propan-1-ol google.com.

Metathesis: Olefin metathesis offers a powerful tool for carbon-carbon bond formation. The terminal allyl group can participate in cross-metathesis reactions with other alkenes in the presence of catalysts like Grubbs' or Schrock's catalysts. This allows for the elongation and diversification of the ether side chain.

Table 3: Key Transformations of the Allyl Moiety

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Epoxidation | m-CPBA | 2-bromo-3-((oxiran-2-yl)methoxy)propan-1-ol |

| Dihydroxylation | 1. OsO₄ (cat.), 2. NMO | 3-((2,3-dihydroxypropyl)oxy)-2-bromopropan-1-ol |

| Bromination | Br₂ | 2-bromo-3-(2,3-dibromopropoxy)propan-1-ol |

| Cross-Metathesis | Alkene (R-CH=CH₂), Grubbs' Catalyst | Product with extended side chain |

Advanced Synthetic Applications and Novel Reactions Involving 3 Allyloxy 2 Bromopropan 1 Ol

Cascade Reactions and Tandem Processes Utilizing 3-(Allyloxy)-2-bromopropan-1-ol

Cascade reactions, or tandem processes, offer a powerful strategy for the rapid construction of molecular complexity from simple precursors in a single operation, thus enhancing synthetic efficiency by minimizing intermediate purification steps. The unique combination of reactive sites in this compound makes it an ideal candidate for the design of novel cascade sequences.

While specific cascade reactions commencing directly with this compound are not extensively documented, its structure lends itself to several plausible tandem sequences. For instance, a radical-initiated cascade could be envisioned. The carbon-bromine bond can undergo homolytic cleavage to generate a secondary radical, which could then participate in subsequent reactions. One potential pathway involves an intramolecular radical addition to the allyl group, which would lead to the formation of a functionalized cyclic ether.

Another hypothetical cascade could involve an initial nucleophilic substitution at the secondary bromide, followed by a reaction involving the primary alcohol. For example, reaction with a bifunctional nucleophile could lead to an intermediate that subsequently undergoes an intramolecular cyclization. The allyl group can also be a participant in these cascades, for instance, through a tandem hydroformylation-acetalization sequence.

The principles of radical allylic bromination using reagents like N-bromosuccinimide (NBS) highlight the reactivity of allylic positions in radical chain reactions. libretexts.orglibretexts.orgyoutube.commasterorganicchemistry.com While this compound itself contains a secondary bromide, its allyl group could potentially undergo further functionalization in a tandem process, or derivatives of this compound could be designed to exploit this reactivity. For example, a derivative where the alcohol is protected could undergo a radical cyclization/cross-coupling cascade. nih.govresearchgate.net

Table 1: Potential Cascade Reactions Involving this compound Derivatives

| Cascade Type | Initiating Group | Participating Functionalities | Potential Product Class |

| Radical Cyclization | C-Br | Allyl ether, secondary bromide | Functionalized cyclic ethers |

| Nucleophilic Substitution/Cyclization | C-Br | Primary alcohol, secondary bromide | Heterocyclic compounds |

| Hydroformylation/Acetalization | Allyl ether | Primary alcohol, allyl ether | Cyclic acetals |

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, are highly valued for their atom economy and ability to generate diverse molecular scaffolds efficiently. libretexts.orgnih.govbeilstein-journals.orgorganic-chemistry.orgmdpi.com The distinct functional groups of this compound allow for its potential incorporation into various MCRs as a versatile building block.

Although no MCRs explicitly using this compound have been detailed in the literature, its structure suggests several possibilities. The primary alcohol can act as the nucleophilic component in well-known MCRs such as the Passerini or Ugi reactions, after conversion to an isocyanide or as the alcohol component itself. organic-chemistry.org

For example, in a Ugi-type reaction, an amine, a carbonyl compound, an isocyanide, and a carboxylic acid react to form a bis-amide. A derivative of this compound, where the alcohol is converted to an amine or a carboxylic acid, could serve as one of the components. The remaining functional groups (allyl ether and bromide) would then be present in the final product for further synthetic manipulations.

The presence of the bromide also opens up possibilities for its involvement in MCRs. For instance, organozinc reagents derived from alkyl bromides have been successfully employed in multicomponent Mannich-type reactions. beilstein-journals.orgbeilstein-journals.org It is conceivable that this compound could be converted into an organozinc species, which would then react with an aldehyde and an amine to yield a complex amino alcohol.

Table 2: Hypothetical Multicomponent Reactions with this compound Derivatives

| MCR Type | Role of this compound Derivative | Other Components | Potential Product |

| Ugi Reaction | Isocyanide, amine, or carboxylic acid component | Aldehyde/ketone, other Ugi components | Highly functionalized bis-amides |

| Passerini Reaction | Alcohol component | Aldehyde/ketone, isocyanide | α-Acyloxy amide |

| Mannich-type Reaction | Organozinc reagent (from C-Br) | Aldehyde, amine | Complex amino alcohol |

| Povarov Reaction | Dienophile (allyl group) | Aniline, aldehyde | Functionalized tetrahydroquinoline |

Continuous Flow Chemistry Applications in this compound Synthesis and Transformation

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and the ability to telescope reaction steps. nih.govrsc.orgiipseries.orgnih.govqub.ac.uk While specific flow syntheses of this compound are not reported, the synthesis of related compounds like epoxides and the execution of multi-step sequences benefit significantly from this technology.

The synthesis of 3-allyloxy-1,2-propanediol (B54475), a close analogue, can be achieved by the hydrolysis of allyl glycidyl (B131873) ether. prepchem.com Such epoxide ring-opening reactions can be readily translated to continuous flow systems, allowing for precise control of reaction temperature and residence time, which can improve selectivity and yield. The subsequent bromination to form this compound could also be performed in a continuous flow setup, potentially using a packed-bed reactor with a solid-supported brominating agent for easier purification.

Furthermore, transformations of this compound could be advantageously conducted in flow. For example, the formation of an epoxide via intramolecular cyclization with a base is a rapid reaction that can generate a significant exotherm. A flow reactor would safely dissipate this heat, preventing side reactions and improving product purity. youtube.com The synthesis of terminal epoxides from ketones using in-situ generated bromomethyl lithium has been demonstrated in a continuous flow reactor, highlighting the suitability of this technology for handling reactive intermediates. nih.gov

Table 3: Potential Continuous Flow Applications

| Process | Reaction Type | Advantages of Flow Chemistry |

| Synthesis | Epoxide ring-opening, bromination | Improved temperature control, enhanced safety, potential for in-line purification |

| Transformation | Intramolecular cyclization to epoxide | Superior heat management, reduced risk of runaway reactions, higher purity |

| Derivatization | Reactions involving hazardous reagents | Safe handling of reactive intermediates, precise stoichiometry control |

Enantioselective Transformations Guided by this compound Derivatives

The development of enantioselective transformations is crucial for the synthesis of chiral drugs and materials. While direct enantioselective reactions using this compound as a chiral auxiliary are not described, it can serve as a precursor to valuable chiral building blocks.

A key related compound is 3-allyloxy-1,2-propanediol, for which an enzymatic synthesis of both (R) and (S) enantiomers has been developed. beilstein-journals.org This synthesis starts from the racemic diol and utilizes biocatalysts for regioselective acylations, asymmetric bioreduction of a ketone intermediate, and enzymatic alcoholysis to achieve high enantiopurity. beilstein-journals.org this compound can be readily converted to the racemic diol, thus providing an entry point to these enantiomerically pure synthons.

These chiral diols are versatile precursors. For instance, they can be used in iridium-catalyzed enantioselective carbonyl allylations. nih.gov The chiral diol can be selectively protected and then the remaining alcohol can be oxidized to an aldehyde, which can undergo enantioselective additions. The allyl group also provides a handle for further transformations, such as cross-metathesis or dihydroxylation, to introduce additional stereocenters.

Palladium-catalyzed enantioselective three-component reactions have been developed for the synthesis of α-arylglycine derivatives, demonstrating a powerful method for creating chiral amino acids. beilstein-journals.org A derivative of this compound could potentially be incorporated into such a system, for example, as a chiral ligand or a chiral substrate, to direct the stereochemical outcome.

Table 4: Enantioselective Strategies

| Strategy | Key Intermediate | Transformation | Potential Chiral Product |

| Biocatalytic Resolution | (R)- and (S)-3-allyloxy-1,2-propanediol | Enzymatic acylation and reduction | Enantiopure diols and their derivatives |

| Chiral Pool Synthesis | Enantiopure 3-allyloxy-1,2-propanediol | Protection, oxidation, nucleophilic addition | Chiral alcohols with multiple stereocenters |

| Asymmetric Catalysis | Derivative of this compound | Ligand in metal-catalyzed reaction | Enantioenriched products from prochiral substrates |

Design and Synthesis of Polyether Macrocycles from this compound Precursors

Polyether macrocycles, such as crown ethers, are renowned for their ability to selectively bind cations and are used in phase-transfer catalysis, ion sensing, and supramolecular chemistry. nih.govrsc.orgiipseries.orgresearchgate.netjetir.org The structure of this compound makes it a promising precursor for the construction of novel, functionalized polyether macrocycles.

The classical synthesis of crown ethers involves the Williamson ether synthesis, where a diol is reacted with a dihalide under basic conditions. This compound contains both a nucleophilic hydroxyl group and an electrophilic bromide, making it suitable for self-condensation or for reaction with other polyether fragments to form macrocycles. The resulting macrocycle would be decorated with allyl groups, which can be further functionalized post-macrocyclization.

For example, a head-to-tail cyclodimerization of this compound under high-dilution conditions would lead to a 12-membered di-allyloxy-substituted polyether macrocycle. Alternatively, it could be reacted with a polyethylene (B3416737) glycol to form larger crown ethers with pendant allyl groups. These allyl groups could then be used for a variety of transformations, such as thiol-ene click chemistry to attach other molecules, or oxidation to introduce polar functional groups. The direct functionalization of pre-formed crown ethers is a valuable, though less explored, alternative to templated macrocyclization. nih.govrsc.orgiipseries.org

Table 5: Potential Polyether Macrocycles from this compound

| Macrocycle Type | Synthetic Strategy | Key Features of Product |

| Allyl-functionalized Crown Ether | Williamson ether synthesis with polyethylene glycol | Pendant allyl groups for post-macrocyclization modification |

| Chiral Crown Ether | Using enantiopure 3-allyloxy-1,2-propanediol derivatives | Enantioselective recognition of chiral guests |

| Ditopic Receptor | Dimerization of a functionalized precursor | Two binding sites for complex guest recognition |

Future Research Directions and Perspectives for 3 Allyloxy 2 Bromopropan 1 Ol

Exploration of New Catalytic Systems for 3-(Allyloxy)-2-bromopropan-1-ol Transformations

The dual functionality of this compound presents a rich playground for the development of novel catalytic systems aimed at selective transformations. Future research will likely focus on catalysts that can chemoselectively target the allyl group, the carbon-bromine bond, or the hydroxyl group.

The allyl group is a prime target for various catalytic transformations. Drawing parallels from related compounds, gold- or silver-catalyzed systems could be explored for complex functionalization reactions, such as those involving carbene insertion and subsequent cyclization, to generate novel heterocyclic structures. rsc.org Palladium-catalyzed reactions, which are well-established for the manipulation of allyl groups, could be developed for cross-coupling, amination, or controlled deprotection, opening pathways to a diverse array of derivatives. organic-chemistry.org The development of catalysts for the oxidative isomerization of the allyl group to a Z-enol ether, potentially using cobalt(II) salen complexes, could provide access to new reactive intermediates. organic-chemistry.org

The carbon-bromine bond offers another handle for catalytic functionalization. Transition-metal catalysts, particularly those based on palladium, copper, or nickel, are expected to be effective for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide range of carbon-based substituents. physicsandmathstutor.comcymitquimica.com Furthermore, research into photocatalytic systems could enable the functionalization of the C-Br bond under mild conditions.

A significant challenge and a key area for future research will be the development of catalytic systems that can achieve regioselectivity and stereoselectivity. For instance, enantioselective catalysts could differentiate between the two enantiomers of this chiral compound, or regioselectively catalyze reactions at one of the functional groups while leaving the others intact. Bifunctional catalysts, which can activate two different parts of the molecule simultaneously, may also lead to novel and efficient transformations. acs.org

Development of Sustainable and Environmentally Benign Synthetic Routes

As a glycerol-derived compound, this compound is inherently aligned with the principles of green chemistry. wikipedia.org However, future research will focus on making its entire life cycle—from synthesis to derivatization—more sustainable.

A primary goal will be the development of biocatalytic routes for its synthesis. Enzymes, such as lipases and halohydrin dehalogenases, or whole-cell systems like baker's yeast, could be employed for the enantioselective synthesis of either the (R) or (S) enantiomer. nih.govresearchgate.net This approach would not only provide access to enantiomerically pure compounds, which is crucial for pharmaceutical applications, but also operate under mild, environmentally friendly conditions. Research has already demonstrated the successful biocatalytic synthesis of the enantiomers of the parent compound, 3-allyloxy-1,2-propanediol (B54475), suggesting that similar strategies could be adapted for the brominated analogue. researchgate.net

Future work will also likely investigate the replacement of conventional, often hazardous, reagents and solvents with greener alternatives. For example, moving away from traditional brominating agents to in-situ generation of bromine or using enzymatic halogenation could improve the environmental profile of the synthesis. The use of renewable solvents, such as glycerol-derived ethers, in the synthesis and transformation of this compound is another promising avenue. rsc.orgnih.gov The application of green chemistry metrics, such as E-factor and atom economy, will be crucial in evaluating and comparing the sustainability of these new synthetic routes.

Advanced Applications in Medicinal Chemistry and Materials Science

The versatile chemical structure of this compound makes it a promising candidate for advanced applications in both medicinal chemistry and materials science.

In medicinal chemistry , this compound can serve as a valuable scaffold for the synthesis of new bioactive molecules. pharmint.netescholarship.org The bromohydrin motif is a key structural feature in several biologically active compounds, and the presence of the allyl group allows for diverse and straightforward modifications to generate libraries of new chemical entities for drug discovery. nih.govbiointerfaceresearch.com For instance, the bromine atom can be displaced by various nucleophiles to introduce different functional groups, while the allyl group can be functionalized to attach the molecule to other scaffolds or to create multivalent ligands. wikipedia.orgsigmaaldrich.com The development of derivatives of this compound could lead to new therapeutic agents, for example, by creating analogues of known drugs like the anticancer agent mitobronitol (B1677166) or various synthetic corticosteroids that contain a fluorohydrin motif. prepchem.com

In materials science , the allyl functionality of this compound makes it an attractive monomer for the synthesis of functional polymers. ontosight.aisigmaaldrich.com It can be incorporated into polymer chains via radical polymerization or thiol-ene reactions. The resulting polymers would be decorated with pendant bromohydrin groups, which can be further modified post-polymerization to introduce a wide range of functionalities. This could lead to the development of new materials with tailored properties, such as advanced coatings, adhesives, or functional surfaces. For example, a related polymer, poly[N-isopropylacrylamide-co-3-allyloxy-1,2-propanediol], has been grafted onto magnetic nanoparticles for applications in drug delivery, suggesting that polymers derived from this compound could also find use in biomedical applications. rsc.org

| Potential Application Area | Key Functional Group | Rationale for Future Research |

| Medicinal Chemistry | Bromohydrin, Allyl group | Scaffold for drug discovery, synthesis of bioactive compound libraries. nih.govpharmint.netescholarship.org |

| Materials Science | Allyl group | Monomer for functional polymers, advanced coatings, and biomedical materials. ontosight.aisigmaaldrich.comrsc.org |

| Drug Delivery | Polymerized backbone | Creation of functional nanoparticles for targeted drug delivery systems. rsc.org |

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction

Reaction Outcome and Yield Prediction: ML models can be trained on datasets of reactions involving similar functional groups (allyl ethers, bromohydrins) to predict the most likely products and yields under various conditions. researchgate.netchemrxiv.org This predictive capability can significantly reduce the number of trial-and-error experiments required, saving time and resources. For instance, AI models have been developed to predict halogen radical reactivity and to resolve the complex reaction networks of glycerol (B35011) hydrogenolysis, demonstrating the potential for similar applications with this compound. nih.govrsc.org

Synthesis Planning and Optimization: AI tools can assist in designing the most efficient synthetic routes to derivatives of this compound. By analyzing vast databases of chemical reactions, these tools can suggest optimal reagents, catalysts, and reaction conditions. Active learning, a type of ML, can be employed to intelligently select the most informative experiments to perform, further accelerating the optimization process. chemrxiv.orgyoutube.com

| AI/ML Application | Objective | Potential Impact |

| Reaction Prediction | Forecast products and yields of reactions involving this compound. researchgate.netrsc.org | Reduced experimental effort and faster discovery of new derivatives. |

| De Novo Design | Generate novel molecules with desired properties starting from the this compound scaffold. weforum.orgnih.gov | Accelerated discovery of new drugs and materials. |

| Synthesis Optimization | Identify optimal reaction conditions and synthetic pathways. youtube.com | More efficient and sustainable chemical processes. |

| Property Prediction | Estimate physical, chemical, and biological properties of derivatives. rsc.org | Prioritization of synthetic targets with the highest potential. |

Q & A

Q. What synthetic methodologies are effective for producing 3-(Allyloxy)-2-bromopropan-1-ol with high purity?

The compound can be synthesized via nucleophilic substitution between 3-(allyloxy)propan-1-ol and a brominating agent (e.g., PBr₃ or HBr) under controlled conditions. A reported method for analogous bromopropanol derivatives involves reacting the alcohol precursor with 2-bromopropanol in DMF using K₂CO₃ as a base at 60–80°C for 6–12 hours. Purification via silica gel chromatography (hexane:ethyl acetate gradient) achieves >95% purity, validated by NMR and mass spectrometry .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- ¹H NMR : Identifies allyloxy protons (δ 5.8–6.1 ppm) and the brominated CH group (δ 4.3–4.5 ppm).

- ¹³C NMR : Confirms carbons adjacent to oxygen and bromine (e.g., C-Br at ~40 ppm).

- HRMS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 223.0).

- IR : Detects hydroxyl (3200–3600 cm⁻¹) and ether (1100–1250 cm⁻¹) stretches. Comparative analysis with computational simulations (DFT) enhances assignment accuracy .

Q. How should this compound be stored to prevent decomposition?

Store under inert atmosphere (argon) at –20°C in amber vials to minimize light/oxygen exposure. The allyl ether group may undergo hydrolysis under acidic/basic conditions, while the bromine atom could participate in elimination reactions at elevated temperatures (>40°C). Periodic purity checks via TLC or HPLC are recommended .

Q. What is the role of the bromine substituent in further derivatization?

The bromine atom acts as a leaving group in SN2 reactions, enabling cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic substitutions (e.g., with amines or thiols). The β-hydroxyl group can stabilize transition states via hydrogen bonding, influencing stereochemical outcomes .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., elimination vs. substitution) affect synthetic outcomes?

In palladium-catalyzed reactions, β-hydride elimination may compete with cross-coupling, particularly with strong bases (e.g., Cs₂CO₃) or polar aprotic solvents (DMF). Kinetic studies using ¹H NMR and DFT calculations reveal that ligand choice (e.g., SPhos) suppresses elimination by stabilizing oxidative addition intermediates. For example, K₂CO₃ in DMF yields 85–90% substitution, while NaOtBu increases elimination by 30% .

Q. What solvent and base combinations optimize synthesis yield?

Polar aprotic solvents (DMF, DMSO) enhance bromide ion nucleophilicity, favoring SN2 mechanisms. K₂CO₃ in DMF at 70°C achieves 85–90% yield, whereas weaker bases (Na₂CO₃) reduce yields by 20–30% due to incomplete reaction. Solvent screening (e.g., acetonitrile vs. THF) identifies optimal dielectric constants for transition-state stabilization .

Q. How does thermal stability impact reactions under reflux conditions?

Thermogravimetric analysis (TGA) shows decomposition onset at 120°C, with mass loss attributed to HBr elimination. Prolonged reflux in toluene (>24 hours at 110°C) causes 15–20% degradation. Real-time monitoring via in situ Raman spectroscopy is advised for heat-sensitive applications .

Q. How can discrepancies in NMR data across studies be resolved?

Variations arise from solvent effects (CDCl₃ vs. DMSO-d₆) or diastereomeric impurities. Strategies include:

- Recording NMR at multiple temperatures (25°C vs. 60°C) to assess dynamic effects.

- Using 2D NMR (HSQC, HMBC) for unambiguous assignments.

- Cross-referencing with computational chemical shifts (Gaussian, ACD/Labs) .

Q. What are its applications in synthesizing bioactive molecules?

The compound serves as an intermediate in prostaglandin analogs and kinase inhibitors. For example:

- The allyloxy group undergoes ozonolysis to generate aldehydes for Wittig reactions.

- The bromide enables heterocycle introduction via Buchwald-Hartwig amination. Recent studies highlight its use in PI3Kδ inhibitors (IC₅₀ <10 nM) and antiviral agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.